
6-Hydroxy-7-isopropyl-1,1-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pisiferic acid is a diterpene compound isolated from the leaves of the Japanese tree Sawara (Chamaecyparis pisifera). It has a chemical structure similar to carnosic acid and exhibits various biological activities, including antioxidant, antibiotic, and antiangiogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pisiferic acid can be synthesized through a series of chemical reactions. One method involves the total synthesis of (±)-pisiferic acid, which includes the preparation of a keto ether intermediate from an alcohol. This intermediate undergoes formylation, Michael addition with methyl vinyl ketone, and intramolecular aldol condensation to form a tricyclic ether. Subsequent steps include ethoxycarbonylation, Grignard reaction with methyl-lithium, acid-catalyzed dehydration, and methoxylation .
Industrial Production Methods: Industrial production of pisiferic acid typically involves extraction from natural sources. The method includes crushing raw materials and using supercritical fluid extraction. The extracted compound is then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Pisiferic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Pisiferic acid can be oxidized using Jones reagent.
Reduction: Reduction can be achieved using lithium aluminium hydride.
Substitution: Substitution reactions often involve the use of acid anhydrides and pyridine.
Major Products: The major products formed from these reactions include derivatives such as pisiferol and various abietatriene compounds .
Aplicaciones Científicas De Investigación
Pisiferic acid has a wide range of scientific research applications:
Mecanismo De Acción
Pisiferic acid is similar to other diterpenes such as carnosic acid, O-methyl-pisiferic acid, and 12-methoxycarnosic acid. pisiferic acid is unique due to its specific inhibitory effects on angiogenesis and lymphangiogenesis .
Comparación Con Compuestos Similares
Carnosic Acid: Known for its antioxidant activity and promotion of neurite outgrowth.
O-Methyl-pisiferic Acid: Exhibits similar biological activities but with slight structural differences.
12-Methoxycarnosic Acid: Another derivative with antioxidant properties.
Pisiferic acid stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,4)8-5-9-20(17,18(22)23)15(13)11-16(14)21/h10-12,17,21H,5-9H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHWSPHADLLZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

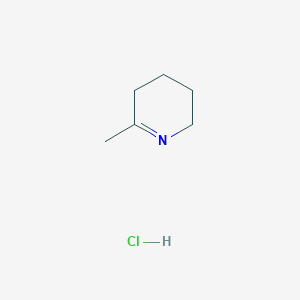
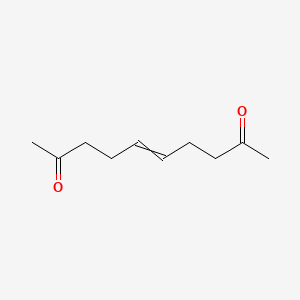
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)
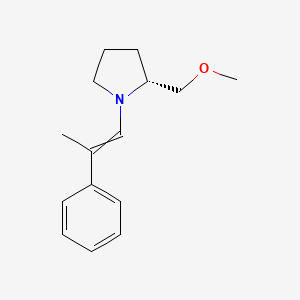
![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)
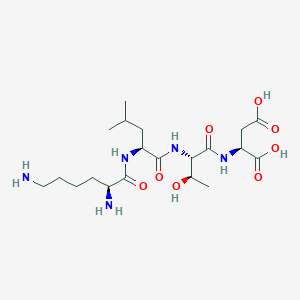
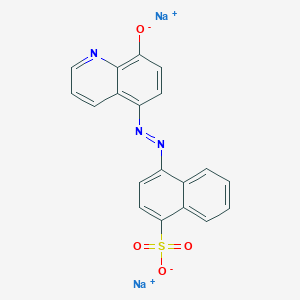
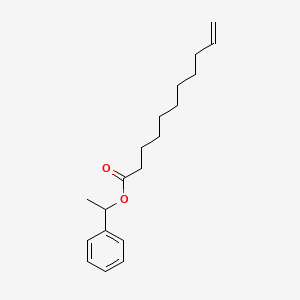
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)
![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)
![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
